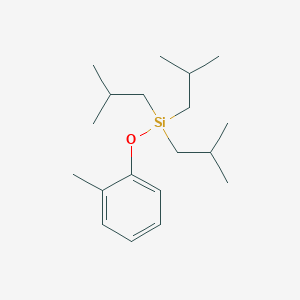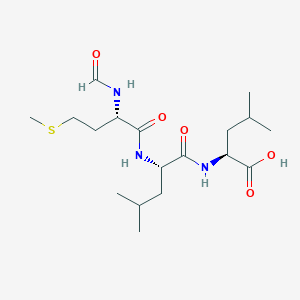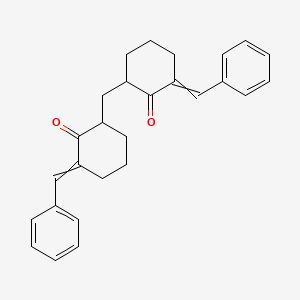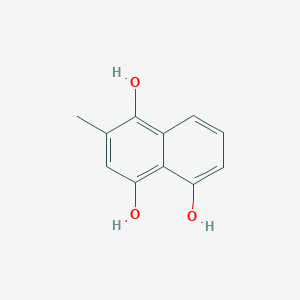
1-Ethyl-3,3,5-trimethyl-2-methylidene-2,3-dihydro-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-3,3,5-trimethyl-2-methylidene-2,3-dihydro-1H-indole is a chemical compound belonging to the indole family. Indoles are significant heterocyclic compounds found in various natural products and pharmaceuticals. This particular compound is characterized by its unique structure, which includes an ethyl group, three methyl groups, and a methylene group attached to the indole core. The compound’s molecular formula is C14H19N, and it has a molecular weight of 201.31 g/mol .
Méthodes De Préparation
The synthesis of 1-Ethyl-3,3,5-trimethyl-2-methylidene-2,3-dihydro-1H-indole can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone under acidic conditions to form the indole core. The specific reaction conditions, such as the choice of acid and temperature, can vary depending on the desired yield and purity .
Industrial production methods often involve the use of catalytic processes to enhance the efficiency and scalability of the synthesis. Catalysts such as palladium or platinum can be employed to facilitate the formation of the indole ring. Additionally, continuous flow reactors may be used to optimize reaction conditions and improve the overall yield of the compound .
Analyse Des Réactions Chimiques
1-Ethyl-3,3,5-trimethyl-2-methylidene-2,3-dihydro-1H-indole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced indole derivatives.
Substitution: Electrophilic substitution reactions are common for indole compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration typically results in nitroindole derivatives, while halogenation yields halogenated indoles .
Applications De Recherche Scientifique
1-Ethyl-3,3,5-trimethyl-2-methylidene-2,3-dihydro-1H-indole has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives, which are valuable in organic synthesis and medicinal chemistry.
Biology: The compound is used in the study of biological processes involving indole derivatives, such as enzyme inhibition and receptor binding.
Medicine: Indole derivatives, including this compound, are investigated for their potential therapeutic properties, such as anticancer, antiviral, and anti-inflammatory activities.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-Ethyl-3,3,5-trimethyl-2-methylidene-2,3-dihydro-1H-indole involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth. Additionally, the compound’s structure allows it to interact with nucleic acids, potentially affecting gene expression and protein synthesis .
Comparaison Avec Des Composés Similaires
1-Ethyl-3,3,5-trimethyl-2-methylidene-2,3-dihydro-1H-indole can be compared with other indole derivatives, such as:
1-Ethyl-2,3,3-trimethyl-3H-indolium Iodide: This compound has a similar structure but includes an iodide ion, which can influence its reactivity and applications.
1H-Indole, 2,3-dihydro-1,3,3-trimethyl-2-methylene-: This compound shares the indole core but differs in the substitution pattern, affecting its chemical properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propriétés
Numéro CAS |
57771-12-7 |
|---|---|
Formule moléculaire |
C14H19N |
Poids moléculaire |
201.31 g/mol |
Nom IUPAC |
1-ethyl-3,3,5-trimethyl-2-methylideneindole |
InChI |
InChI=1S/C14H19N/c1-6-15-11(3)14(4,5)12-9-10(2)7-8-13(12)15/h7-9H,3,6H2,1-2,4-5H3 |
Clé InChI |
DAKVLNNTRFHLBZ-UHFFFAOYSA-N |
SMILES canonique |
CCN1C(=C)C(C2=C1C=CC(=C2)C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2S)-2-Methyl-3-[(phenylcarbamoyl)oxy]propanoic acid](/img/structure/B14609588.png)









![3-[(Benzenesulfonyl)methyl]-2,4,4-trimethylcyclohex-2-en-1-ol](/img/structure/B14609646.png)

